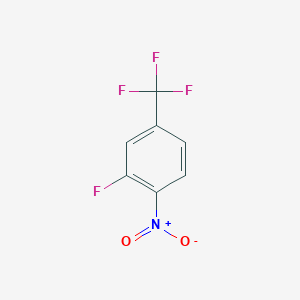![molecular formula C29H39NO4 B1334015 Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- CAS No. 919122-99-9](/img/structure/B1334015.png)
Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetradecanoic acid labeled with carbon-13 at specific positions has been described in the literature. The labeling at the carbonyl carbon was achieved by reacting 1-bromotridecane with K13CN, which is 90% enriched, to form a 13C-labeled nitrile. This nitrile was then hydrolyzed to yield the desired acid. For the synthesis of [3-13C]tetradecanoic acid, diethyl sodio-malonate was alkylated with [1-13C]1-bromododecane, followed by saponification and decarboxylation to obtain the acid. The label at the 6 position was introduced through a coupling reaction involving an appropriately labeled alkylcadmium chloride and the half acid chloride methyl ester of a dioic acid. This resulted in an oxo fatty acid ester, which was converted to the labeled methyl tetradecanoate through the formation of a tosylhydrazone and subsequent reduction with sodium cyanoborohydride. The final step involved hydrolysis to yield the labeled tetradecanoic acid. These synthesized acids were confirmed to be identical to their unlabeled analogs through gas-liquid chromatography and infrared or NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of a related compound, trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (Fmoc-POAC-OH), was studied through the synthesis of its enantiomers. The absolute configuration of the asymmetric carbons in POAC was determined using circular dichroism of a flexible biphenyl probe in terminally protected dipeptide derivatives. This assignment was further confirmed by X-ray diffraction analysis of the diastereomeric monoester Fmoc-(+)-trans-POAC-O-(aR)-binaphthol .
Chemical Reactions Analysis
The research on Fmoc-POAC-OH also explored the chemical reactions involved in the synthesis of peptides up to the hexamer level. This included examining coupling conditions at both the C- and N-termini of the POAC residue. The study aimed to optimize syntheses and facilitate 3D-structural investigations of the peptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized tetradecanoic acids were evaluated to confirm their identity to the unlabeled analogs. Techniques such as gas-liquid chromatography, infrared spectroscopy, and NMR spectroscopy were employed to ensure that the labeled fatty acids matched their unlabeled counterparts in terms of their properties. These labeled fatty acids were then used to prepare correspondingly labeled diacyl phosphatidylcholines, which are important for further biochemical studies .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Development
- Tetradecanoic acid derivatives, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative, have been synthesized for research purposes (Adamczyk & Reddy, 2001).
- New tetrazolyl derivatives of L- and D-phenylalanine involving tetradecanoic acid were synthesized, contributing to the development of novel compounds for various applications (Tolstyakov et al., 2016).
- The synthesis of carbon-13-labeled tetradecanoic acids highlights the chemical advancements in creating labeled compounds for research and industrial applications (Sparrow, Patel, & Morrisett, 1983).
Biological and Medical Research
- Monohydroxy Tetradecanoic Acid Isomers have shown potential as novel urease and elastase inhibitors, as well as antioxidants, indicating their applicability in agriculture, pharmacy, and cosmetic industries (Sokmen et al., 2014).
- Fmoc-modified amino acids and short peptides, including those derived from tetradecanoic acid, have applications in cell cultivation, bio-templating, and drug delivery, among other fields (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of the tetradecanoic acid derivative structure, is used in the protection of hydroxy-groups, aiding in the synthesis of complex molecules like octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).
Advancements in Peptide Synthesis
- Fmoc solid-phase peptide synthesis, which utilizes Fmoc amino acids, has significantly advanced the field of bioorganic chemistry by enabling the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-11-20-27(28(31)32)30-29(33)34-21-26-24-18-14-12-16-22(24)23-17-13-15-19-25(23)26/h12-19,26-27H,2-11,20-21H2,1H3,(H,30,33)(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGHFZFNWWDVLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373290 |
Source


|
| Record name | Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |
CAS RN |
919122-99-9 |
Source


|
| Record name | Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

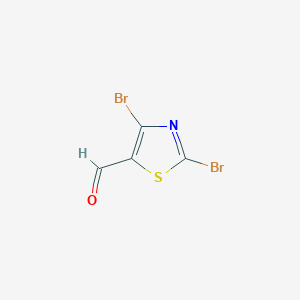
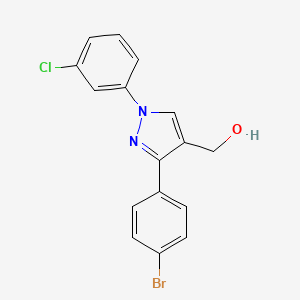
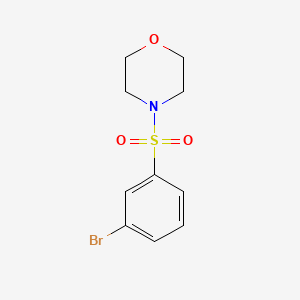

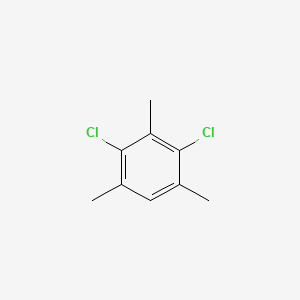
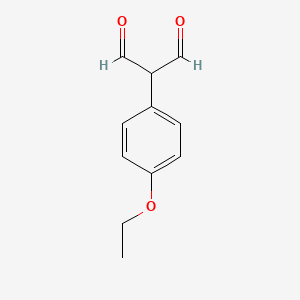
![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)


![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)


